5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid
CAS No.: 933735-49-0
Cat. No.: VC3344754
Molecular Formula: C10H13NO5S
Molecular Weight: 259.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 933735-49-0 |
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Molecular Formula | C10H13NO5S |
Molecular Weight | 259.28 g/mol |
IUPAC Name | 5-piperidin-1-ylsulfonylfuran-2-carboxylic acid |
Standard InChI | InChI=1S/C10H13NO5S/c12-10(13)8-4-5-9(16-8)17(14,15)11-6-2-1-3-7-11/h4-5H,1-3,6-7H2,(H,12,13) |
Standard InChI Key | XVNZIFBTLPDVRQ-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(O2)C(=O)O |
Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(O2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid is categorized in chemical databases with a PubChem CID of 28819616. The compound was first added to the PubChem database on May 28, 2009, with its information most recently updated on February 22, 2025 . It is also identified by the CAS Registry Number 933735-49-0, which serves as a unique identifier for the compound in chemical literature .
Structural Composition
The molecular structure of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid consists of a furan ring with a carboxylic acid group at the 2-position and a piperidine-1-sulfonyl group at the 5-position. This arrangement creates a molecule with multiple functional groups that contribute to its chemical behavior and potential applications .
Nomenclature and Alternative Names
The compound is known by several synonyms in scientific literature:
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5-(piperidine-1-sulfonyl)furan-2-carboxylic acid (primary name)
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5-(piperidin-1-ylsulfonyl)-2-furoic acid
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5-piperidin-1-ylsulfonylfuran-2-carboxylic acid
Physical and Chemical Properties
Fundamental Properties
5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid possesses specific physicochemical properties that define its behavior in various environments. The compound has a molecular formula of C10H13NO5S and a molecular weight of 259.28 g/mol . These fundamental characteristics are important for understanding its chemical interactions and potential applications in research and development.
Structural Identifiers
For analytical and computational purposes, the compound can be represented by the following structural identifiers:
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IUPAC Name: 5-piperidin-1-ylsulfonylfuran-2-carboxylic acid
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SMILES Notation: C1CCN(CC1)S(=O)(=O)C2=CC=C(O2)C(=O)O
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InChI: InChI=1S/C10H13NO5S/c12-10(13)8-4-5-9(16-8)17(14,15)11-6-2-1-3-7-11/h4-5H,1-3,6-7H2,(H,12,13)
These identifiers allow for unambiguous structural representation and facilitate computational analyses of the compound's properties.
Physicochemical Properties
Table 1 summarizes the computed physicochemical properties of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid:
Property | Value | Reference Method |
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Molecular Weight | 259.28 g/mol | Computed by PubChem 2.1 |
XLogP3-AA | 1.2 | Computed by XLogP3 3.0 |
Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 6 | Computed by Cactvs 3.4.8.18 |
Rotatable Bond Count | 3 | Computed by Cactvs 3.4.8.18 |
Exact Mass | 259.05144369 Da | Computed by PubChem 2.1 |
Monoisotopic Mass | 259.05144369 Da | Computed by PubChem 2.1 |
Topological Polar Surface Area | 96.2 Ų | Computed by Cactvs 3.4.8.18 |
Heavy Atom Count | 17 | Computed by PubChem |
Formal Charge | 0 | Computed by PubChem |
Complexity | 382 | Computed by Cactvs 3.4.8.18 |
The data in Table 1 reveals several important characteristics of the compound :
The XLogP3-AA value of 1.2 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties. This moderate lipophilicity could potentially facilitate membrane permeability while maintaining some water solubility, which is often desirable in drug development contexts.
The topological polar surface area (TPSA) of 96.2 Ų is an important parameter for predicting membrane permeability and bioavailability. This value suggests moderate membrane permeability, as compounds with TPSA values below 140 Ų generally show better cell membrane penetration.
With 1 hydrogen bond donor and 6 hydrogen bond acceptors, the compound has the capacity to form multiple intermolecular interactions, which can influence its solubility, crystal packing, and biological interactions.
Structural Analogs and Related Compounds
Structural Relationships with Similar Compounds
Understanding the structural relationships between 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid and similar compounds provides insight into potential functional properties and applications. Two notable structural analogs identified in the literature include:
5-(piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride, which contains a piperazine ring instead of a piperidine ring. This compound has the molecular formula C9H12N2O5S and demonstrates similar structural characteristics but with the addition of a second nitrogen atom in the heterocyclic ring .
1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}piperidine-4-carboxylic acid, which maintains the piperidine-sulfonyl-furan backbone but includes an ethoxycarbonyl group at the 5-position of the furan and a carboxylic acid group at the 4-position of the piperidine ring. This compound has the chemical identifier CAS 1087784-28-8 .
Furan-2-carboxylic Acid Derivatives
The furan-2-carboxylic acid moiety found in 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid is a common structural element in various bioactive compounds. Research on related furan-2-carboxylic acid derivatives has identified interesting biological activities:
5-hydroxymethylfuran-2-carboxylic acid (5-HMFA) and furan-2-carboxylic acid (FA) have been shown to inhibit bacterial swarming and swimming at remarkably low concentrations (13 and 21 nmol L⁻¹, respectively) . Although these compounds differ from 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid in their substitution patterns, they share the fundamental furan-2-carboxylic acid structure, suggesting potential for similar biological activities.
Research Considerations and Future Directions
Structure-Activity Relationship Studies
Given the potential biological activities suggested by structurally related compounds, structure-activity relationship (SAR) studies on 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid would be valuable. These studies could explore how modifications to different parts of the molecule—the piperidine ring, the sulfonyl linker, or the furan-2-carboxylic acid group—affect biological activities such as bacterial swarming inhibition.
Synthetic Accessibility and Modifications
The compound's relatively simple structure suggests potential synthetic accessibility, which would facilitate further research and development. Future studies might explore synthetic routes to 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid and its derivatives, potentially leading to compounds with enhanced biological activities or improved physicochemical properties.
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